"4-Methyl-3-(piperidine-1-carbonyl)aniline" chemical properties
"4-Methyl-3-(piperidine-1-carbonyl)aniline" chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 4-Methyl-3-(piperidine-1-carbonyl)aniline. While this compound is not extensively documented in publicly available literature, this guide constructs a robust profile based on established principles of organic chemistry and data from structurally analogous compounds. It is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery, offering insights into its synthesis, potential spectroscopic signature, physicochemical properties, and safe handling protocols. This molecule, incorporating a substituted aniline scaffold linked to a piperidine amide, represents a versatile building block for the synthesis of novel bioactive molecules.
Introduction
4-Methyl-3-(piperidine-1-carbonyl)aniline is a unique chemical entity that combines several key pharmacophores: a p-toluidine core, an amide linkage, and a piperidine ring. The aniline moiety is a prevalent feature in numerous pharmaceuticals, offering a versatile point for further chemical modification. The piperidine ring is a common saturated heterocycle in drug design, known to improve pharmacokinetic properties such as solubility and metabolic stability. The amide bond provides structural rigidity and hydrogen bonding capabilities, crucial for molecular recognition at biological targets. Given these features, 4-Methyl-3-(piperidine-1-carbonyl)aniline holds potential as a key intermediate for the synthesis of a diverse range of compounds with potential therapeutic applications.
Chemical Identity and Physicochemical Properties
This section details the fundamental identifiers and predicted physicochemical properties of the target compound.
Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 4-Methyl-3-(piperidine-1-carbonyl)aniline | - |
| CAS Number | 1251326-24-5 | [1] |
| Molecular Formula | C₁₃H₁₈N₂O | [1] |
| Molecular Weight | 218.29 g/mol | [1] |
| Canonical SMILES | CC1=C(C=C(C=C1)N)C(=O)N2CCCCC2 | [1] |
Predicted Physicochemical Properties
The following properties are estimated based on the compound's structure and data from similar molecules, such as benzanilide. These values are crucial for designing experimental conditions for synthesis, purification, and formulation.
| Property | Predicted Value | Notes |
| Melting Point | 150-170 °C | Based on substituted benzanilides which often have melting points in this range. For example, benzanilide has a melting point of 162-164 °C.[2][3] |
| Boiling Point | > 300 °C | High boiling point is expected due to the molecular weight and polar functional groups. |
| Solubility | Insoluble in water. Soluble in organic solvents like ethanol, DMSO, and DMF. | The aromatic and piperidine rings contribute to hydrophobicity, while the amide and amine groups offer some polarity. |
| pKa (most basic) | ~4-5 | The aniline nitrogen is expected to be weakly basic due to the electron-withdrawing effect of the adjacent carbonyl group. |
| LogP | ~2.5-3.5 | Calculated based on the contributions of the constituent fragments. |
Synthesis and Purification
Proposed Synthetic Pathway
The most common and reliable method for forming the amide bond in this context would be to activate the carboxylic acid of 3-amino-4-methylbenzoic acid, followed by nucleophilic acyl substitution by piperidine. Two primary strategies are outlined below.
Caption: Proposed synthetic routes to 4-Methyl-3-(piperidine-1-carbonyl)aniline.
Detailed Experimental Protocol (Route A)
This protocol describes the synthesis via the acyl chloride intermediate, a classic and robust method for amide formation.
Step 1: Synthesis of 3-Amino-4-methylbenzoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-4-methylbenzoic acid (1 equivalent).
-
Add thionyl chloride (SOCl₂) (2-3 equivalents) dropwise at 0 °C. A suitable solvent such as dichloromethane (DCM) or toluene can be used.
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, remove the excess thionyl chloride under reduced pressure. The resulting crude 3-amino-4-methylbenzoyl chloride is often used in the next step without further purification.
Causality: Thionyl chloride is an effective reagent for converting carboxylic acids to acyl chlorides, which are highly reactive electrophiles, primed for nucleophilic attack.[4]
Step 2: Amide Coupling
-
Dissolve the crude 3-amino-4-methylbenzoyl chloride in an anhydrous aprotic solvent such as DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve piperidine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.2 equivalents) in the same solvent.
-
Add the piperidine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
Causality: Piperidine acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. The base is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the piperidine and the aniline, which would render them non-nucleophilic.
Step 3: Work-up and Purification
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Methyl-3-(piperidine-1-carbonyl)aniline.
Alternative Protocol (Route B - Peptide Coupling Agents)
For substrates sensitive to harsh conditions, direct coupling using peptide coupling reagents is a milder alternative.[5]
-
Dissolve 3-amino-4-methylbenzoic acid (1 equivalent), piperidine (1.1 equivalents), and a coupling agent such as HATU (1.1 equivalents) in an aprotic solvent like DMF.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the reaction at room temperature for 12-24 hours.
-
The work-up and purification would follow a similar procedure as described in Route A.
Causality: Coupling reagents like HATU activate the carboxylic acid in situ to form a highly reactive ester, which is then readily displaced by the amine nucleophile (piperidine). This method avoids the formation of the highly reactive and potentially unstable acyl chloride.
Spectroscopic and Analytical Characterization
The following section outlines the expected spectroscopic data for 4-Methyl-3-(piperidine-1-carbonyl)aniline, based on the analysis of its structural components and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, in CDCl₃, 400 MHz):
-
Aromatic Protons (δ 6.5-7.5 ppm): Three signals are expected in the aromatic region. The proton ortho to the amino group will likely be the most upfield. The protons on the substituted benzene ring will exhibit splitting patterns dependent on their coupling constants.
-
Amino Protons (δ 3.5-4.5 ppm): A broad singlet corresponding to the -NH₂ protons. The chemical shift can vary with concentration and solvent.
-
Piperidine Protons (δ 3.0-3.8 ppm and δ 1.5-1.8 ppm): Due to the amide bond, the protons on the carbons adjacent to the nitrogen will be deshielded and appear as broad multiplets around 3.0-3.8 ppm. The remaining piperidine protons will appear as a complex set of multiplets further upfield, around 1.5-1.8 ppm.
-
Methyl Protons (δ 2.2-2.4 ppm): A sharp singlet corresponding to the aryl -CH₃ group.
¹³C NMR (Predicted, in CDCl₃, 101 MHz):
-
Carbonyl Carbon (δ 168-172 ppm): A characteristic signal for the amide carbonyl carbon.
-
Aromatic Carbons (δ 115-150 ppm): Six signals are expected for the aromatic carbons, with varying intensities. The carbon bearing the amino group will be shielded, while the carbon attached to the carbonyl group will be deshielded.
-
Piperidine Carbons (δ 24-50 ppm): Signals for the piperidine carbons are expected in this region. The carbons adjacent to the nitrogen will be in the more downfield portion of this range.
-
Methyl Carbon (δ 15-20 ppm): A signal for the aryl -CH₃ carbon.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3400-3200 | N-H stretching (aniline -NH₂) | Medium, two bands |
| 2950-2850 | C-H stretching (aliphatic) | Strong |
| 1630-1600 | C=O stretching (amide carbonyl) | Strong |
| 1600-1450 | C=C stretching (aromatic) | Medium |
| 1335-1250 | C-N stretching (aromatic amine) | Strong |
The amide C=O stretch is a particularly strong and characteristic band.[6] The presence of two N-H stretching bands is indicative of a primary amine.[7]
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 219.15. Fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the piperidine ring.[8]
Reactivity and Potential Applications
The chemical reactivity of 4-Methyl-3-(piperidine-1-carbonyl)aniline is dictated by its primary functional groups: the aniline nitrogen and the aromatic ring.
Caption: Key reactive sites of 4-Methyl-3-(piperidine-1-carbonyl)aniline.
-
Aniline Nitrogen: The primary amino group is nucleophilic and can undergo various reactions such as N-alkylation, N-acylation, and diazotization to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.
-
Aromatic Ring: The amino group is a strongly activating, ortho- and para-directing group for electrophilic aromatic substitution.[9] This allows for further functionalization of the benzene ring, for example, through halogenation or nitration. The positions ortho and para to the amino group are the most reactive.
-
Potential Applications: As a synthetic intermediate, this molecule can be used to build more complex structures. The aniline moiety can be incorporated into heterocyclic ring systems, or the piperidine ring can be further functionalized. Its structural motifs are found in compounds with a wide range of biological activities, suggesting its potential utility in the development of new therapeutic agents.
Safety and Handling
Aromatic amines as a class of compounds should be handled with care due to their potential toxicity.
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11]
-
Toxicology: While specific toxicity data for this compound is unavailable, primary aromatic amines can be carcinogenic and mutagenic.[12][13] Avoid inhalation of dust or vapors and prevent skin contact.[10]
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Conclusion
4-Methyl-3-(piperidine-1-carbonyl)aniline is a promising building block for chemical synthesis, particularly in the realm of drug discovery. This guide has provided a detailed, albeit predictive, overview of its chemical properties, a plausible and detailed synthetic route, and expected analytical data. The combination of the substituted aniline and piperidine amide moieties makes it a valuable scaffold for creating diverse chemical libraries. Researchers utilizing this compound should adhere to strict safety protocols due to the potential hazards associated with aromatic amines. The information presented here serves as a solid foundation for the practical application and further investigation of this interesting molecule.
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